Ethyl 4-({1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperazine-1-carboxylate
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Overview
Description
ETHYL 4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE-1-CARBOXYLATE is a complex organic compound that features a piperidine and piperazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE-1-CARBOXYLATE typically involves multiple steps, starting with the preparation of the piperidine and piperazine intermediates. These intermediates are then subjected to various coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions . The final product is obtained through esterification and purification processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions are typically controlled to ensure selective reactions and high yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
ETHYL 4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE-1-CARBOXYLATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE-1-CARBOXYLATE
- ETHYL 4-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE-1-CARBOXYLATE
Uniqueness
ETHYL 4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE-1-CARBOXYLATE is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C20H27ClFN3O5S |
---|---|
Molecular Weight |
476.0 g/mol |
IUPAC Name |
ethyl 4-[1-[(2-chloro-6-fluorophenyl)methylsulfonyl]piperidine-4-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H27ClFN3O5S/c1-2-30-20(27)24-12-10-23(11-13-24)19(26)15-6-8-25(9-7-15)31(28,29)14-16-17(21)4-3-5-18(16)22/h3-5,15H,2,6-14H2,1H3 |
InChI Key |
GEOZSYGFIKUTDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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